molecular formula C11H13BrN2O B1372003 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea CAS No. 1209975-39-2

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea

Cat. No.: B1372003
CAS No.: 1209975-39-2
M. Wt: 269.14 g/mol
InChI Key: MJVFRRJFSQUBGX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea, also known as BCPU, is a synthetic compound with a wide range of applications in scientific research. BCPU is a cyclopropylmethylurea compound that contains a 3-bromophenyl group and has a molecular weight of 250.48 g/mol. BCPU is a colorless solid that is soluble in water and has a melting point of 143-144°C. BCPU is used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies.

Scientific Research Applications

Clastogenicity and SCE Induction

  • Nitrosoureas, including derivatives similar to 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea, have been studied for their potential to induce chromosomal aberrations and sister-chromatid exchanges (SCEs) in cells. Notably, the nitroso derivatives of these compounds demonstrated potent clastogenic effects and induced SCEs, while their non-nitrosated counterparts were inactive. The mechanisms and implications of these findings have been explored in depth (Thust, Mendel, Schwarz, & Warzok, 1980).

Crystal Structure Analysis

  • Research has been conducted on the crystal structure of compounds related to this compound, such as metobromuron. These studies provide insights into the molecular arrangement and interactions within these compounds, including hydrogen bonding and weak C—H⋯π interactions, contributing to our understanding of their physical and chemical properties (Kang, Kim, Kwon, & Kim, 2015).

Antitumor Potential

  • Certain nitrosoureas, structurally related to this compound, have been investigated for their carcinogenic potential. For example, 1-methyl-3(p-bromophenyl)-1-nitrosourea (Br-MPNU) demonstrated carcinogenic properties in long-term animal studies. This research is significant for understanding the potential health risks and mechanisms of action of these compounds (Warzok, Martin, Mendel, Thust, & Schwarz, 1983).

Helical Secondary Structure in Oligoureas

  • Studies on oligomeric ureas, which include derivatives like this compound, have revealed insights into their helical secondary structures in solution. This research has implications for understanding the chirality and structural behavior of these compounds at the molecular level (Clayden, Lemiègre, Morris, Pickworth, Snape, & Jones, 2008).

Free Radical Scavenging and Cardiovascular Research

  • Related urea compounds have been investigated for their role as free radical scavengers and their potential impact on cardiovascular health, particularly in relation to myocardial infarction. This research is crucial for developing new therapeutic strategies for heart-related conditions (Hashimoto et al., 2001).

Urea-Fluoride Interaction Studies

  • The interaction between urea compounds and fluoride ions has been explored, shedding light on the hydrogen-bonding interactions and potential for urea deprotonation. This research is significant for understanding the chemical behavior of urea derivatives in different environments (Boiocchi et al., 2004).

Properties

IUPAC Name

1-(3-bromophenyl)-3-(cyclopropylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-2-1-3-10(6-9)14-11(15)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVFRRJFSQUBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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